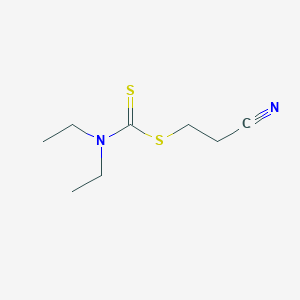
3-Iodo-N-methyl-benzenamine
Overview
Description
3-Iodo-N-methyl-benzenamine is an organic compound with the chemical formula C7H8IN and a molecular weight of 243.05 g/mol . It appears as a brownish-yellow to dark brown solid . This compound is used primarily as an intermediate in organic synthesis, aiding in the production of various organic compounds such as drugs, dyes, and pesticides .
Mechanism of Action
Target of Action
This compound is primarily used as a reagent in chemical synthesis
Mode of Action
3-Iodo-N-methylaniline is involved in chemical reactions as a reagent. For instance, it can undergo a reaction with trimethyl orthoformate in the presence of concentrated sulfuric acid to afford mono methylated amines . .
Biochemical Pathways
As a reagent, it’s primarily used in chemical synthesis
Result of Action
As a chemical reagent, it’s primarily used in the synthesis of other compounds
Biochemical Analysis
Biochemical Properties
Benzenamine, 3-iodo-N-methyl- plays a significant role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. One notable interaction is with the NMDA (N-methyl-D-aspartate) receptor, where benzenamine, 3-iodo-N-methyl- acts as a selective antagonist . This interaction is crucial for studying the NMDA receptor’s role in neurological processes and diseases. Additionally, benzenamine, 3-iodo-N-methyl- has been used as a radioligand to image cerebral blood flow, indicating its potential in neuroimaging studies .
Cellular Effects
The effects of benzenamine, 3-iodo-N-methyl- on various types of cells and cellular processes are profound. In neuronal cells, this compound influences cell signaling pathways by inhibiting the NMDA receptor, which plays a critical role in synaptic plasticity and memory formation. By blocking this receptor, benzenamine, 3-iodo-N-methyl- can modulate gene expression and cellular metabolism, leading to altered neuronal function . This compound’s impact on cell signaling pathways makes it a valuable tool for studying neurological disorders and potential therapeutic interventions.
Molecular Mechanism
At the molecular level, benzenamine, 3-iodo-N-methyl- exerts its effects primarily through its binding interactions with the NMDA receptor. By acting as an antagonist, it inhibits the receptor’s activity, preventing the influx of calcium ions into the cell. This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses . Additionally, benzenamine, 3-iodo-N-methyl- may interact with other biomolecules, such as transporters and binding proteins, further influencing its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzenamine, 3-iodo-N-methyl- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzenamine, 3-iodo-N-methyl- remains stable under specific conditions, allowing for prolonged experimental use
Dosage Effects in Animal Models
The effects of benzenamine, 3-iodo-N-methyl- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence the NMDA receptor’s activity. At higher doses, benzenamine, 3-iodo-N-methyl- can induce toxic effects, including neurotoxicity and adverse behavioral changes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
Benzenamine, 3-iodo-N-methyl- is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound’s metabolism may involve oxidative processes, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways play a crucial role in determining the compound’s overall effects on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, benzenamine, 3-iodo-N-methyl- is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of benzenamine, 3-iodo-N-methyl- is essential for elucidating its effects on cellular processes and optimizing its use in research.
Subcellular Localization
The subcellular localization of benzenamine, 3-iodo-N-methyl- is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with biomolecules and its overall biochemical effects
Preparation Methods
3-Iodo-N-methyl-benzenamine can be synthesized by reacting aniline with methyl iodide . The specific steps are as follows:
- Add aniline and methyl iodide into a reactor.
- Heat the mixture to allow the reaction to occur.
- Control the temperature and reaction time to optimize the reaction.
- Extract and purify the product .
Chemical Reactions Analysis
3-Iodo-N-methyl-benzenamine undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: This reaction involves the substitution of a nucleophile on the aromatic ring.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Scientific Research Applications
3-Iodo-N-methyl-benzenamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of pharmaceuticals.
Medicine: It is used in the synthesis of drugs and other medicinal compounds.
Industry: It is used in the production of dyes and pesticides.
Comparison with Similar Compounds
3-Iodo-N-methyl-benzenamine can be compared with similar compounds such as Benzenamine, 3-methyl- and Benzenamine, 3-iodo-:
Benzenamine, 3-methyl-: This compound has a similar structure but lacks the iodine atom, making it less reactive in certain types of chemical reactions.
Benzenamine, 3-iodo-: This compound is similar but does not have the N-methyl group, affecting its solubility and reactivity.
This compound is unique due to the presence of both the iodine and N-methyl groups, which influence its reactivity and applications in various fields .
Properties
IUPAC Name |
3-iodo-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXWYCMFWSWUQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454338 | |
| Record name | Benzenamine, 3-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61829-42-3 | |
| Record name | Benzenamine, 3-iodo-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


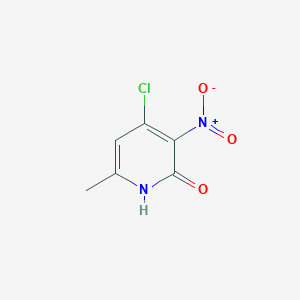


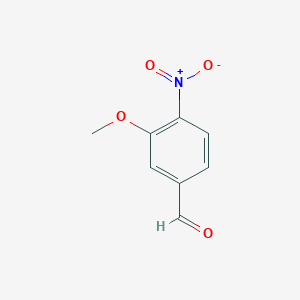

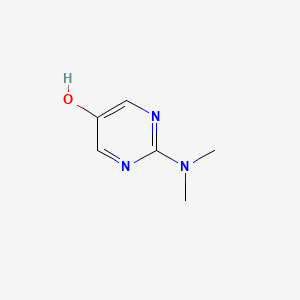
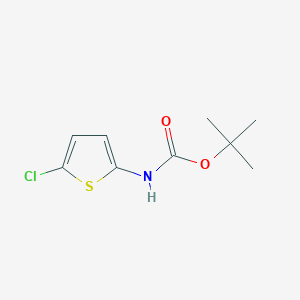
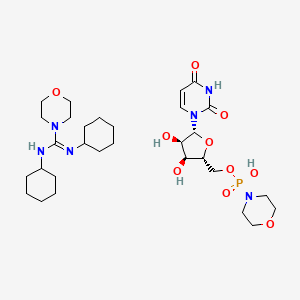


![6-fluoro-3,4-dihydro-2H-[1]benzopyran-2-carbaldehyde](/img/structure/B1600484.png)

